2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the substitution of chlorine atoms with pyrazolyl groups. The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the triazine ring.
Coordination Reactions: The pyrazolyl groups can act as ligands, forming coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Coordination Complex Formation: Transition metal salts such as copper(II) chloride or palladium(II) acetate are used, and the reactions are performed in solvents like ethanol or acetonitrile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Coordination Complexes: The formation of metal-ligand complexes, which can exhibit interesting properties such as luminescence or catalytic activity.
Scientific Research Applications
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine largely depends on its role in specific applications:
Coordination Chemistry: The pyrazolyl groups coordinate with metal ions, stabilizing the metal center and influencing the reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(imidazol-1-yl)-1,3,5-triazine: Similar structure but with imidazole groups instead of pyrazole groups.
2,4,6-Tris(1-pyrazolyl)-1,3,5-triazine: Similar structure but without the methyl groups on the pyrazole rings.
Uniqueness
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine is unique due to the presence of methyl groups on the pyrazole rings, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and the properties of the resulting metal complexes compared to similar compounds .
Properties
IUPAC Name |
2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHCVCPUCYWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327599 | |
Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154403-27-7 | |
Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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